N-[(5-phenyl-2-furyl)methyl]-beta-alanine
Description
N-[(5-phenyl-2-furyl)methyl]-beta-alanine is an organic compound that features a furan ring substituted with a phenyl group and a beta-alanine moiety
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-[(5-phenylfuran-2-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C14H15NO3/c16-14(17)8-9-15-10-12-6-7-13(18-12)11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,16,17) |
InChI Key |
CUUWUZNUHLVJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-2-furyl)methyl]-beta-alanine typically involves the reaction of 5-phenyl-2-furylmethanol with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-2-furyl)methyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Hydrogenated furan compounds.
Substitution: Phenyl-substituted derivatives.
Scientific Research Applications
N-[(5-phenyl-2-furyl)methyl]-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- 2,5-diphenyl-1,3-oxazoline compounds
- 2-acetyl-5-methylfuran
Uniqueness
N-[(5-phenyl-2-furyl)methyl]-beta-alanine stands out due to its unique combination of a furan ring and a beta-alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[(5-phenyl-2-furyl)methyl]-beta-alanine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.
Chemical Structure and Properties
This compound is a derivative of beta-alanine featuring a furan ring substituted with a phenyl group. The presence of the furan moiety is significant as it is known to confer various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing furan derivatives. For instance, aminophosphonates derived from furan have shown notable cytotoxic effects against various cancer cell lines. In one study, aminophosphonates demonstrated significant antiproliferative activity against colorectal cancer cell lines HCT116 and HT29, with varying degrees of efficacy depending on the structural modifications made to the furan ring .
Table 1: Anticancer Activity of Furan Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| This compound | HeLa | TBD | Potential cytotoxic activity |
| Furan-containing aminophosphonates | HCT116 | 15 | Significant antiproliferative effect |
| Furan derivatives | HT29 | 20 | Moderate cytotoxicity |
Antimicrobial Activity
Furan derivatives are also recognized for their antimicrobial properties. Research indicates that compounds like this compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited. The general trend in furan-containing compounds suggests a promising avenue for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through DNA fragmentation and activation of reactive oxygen species (ROS), similar to other furan derivatives .
Case Studies
- Cytotoxicity Assessment : A study involving the evaluation of various furan derivatives against HeLa and MCF7 cell lines demonstrated that these compounds could induce significant cytotoxicity. The assessment utilized the MTT assay to determine cell viability, revealing that certain modifications to the furan structure enhanced anticancer activity .
- Antimicrobial Efficacy : In a comparative study, several furan derivatives were tested for their antimicrobial properties against common pathogens. The results indicated that structural variations significantly influenced their effectiveness, suggesting that this compound could be optimized for enhanced activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
